Cas no 923281-66-7 ([1,1'-Biphenyl]-4-carbonitrile, 5'-formyl-4'-methoxy-2'-methyl-)
923281-66-7 structure
Product Name:[1,1'-Biphenyl]-4-carbonitrile, 5'-formyl-4'-methoxy-2'-methyl-
CAS-nummer:923281-66-7
MF:C16H13NO2
MW:251.279924154282
CID:737898
PubChem ID:58902868
Update Time:2025-04-19
[1,1'-Biphenyl]-4-carbonitrile, 5'-formyl-4'-methoxy-2'-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-4-carbonitrile, 5'-formyl-4'-methoxy-2'-methyl-
- 4-(5-formyl-4-methoxy-2-methylphenyl)benzonitrile
- SCHEMBL4599975
- DSESGYDONPFJDM-UHFFFAOYSA-N
- DTXSID90730546
- 5'-formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile
- 923281-66-7
- 5'-Formyl-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile
-
- Inchi: 1S/C16H13NO2/c1-11-7-16(19-2)14(10-18)8-15(11)13-5-3-12(9-17)4-6-13/h3-8,10H,1-2H3
- InChI-sleutel: DSESGYDONPFJDM-UHFFFAOYSA-N
- LACHT: O(C)C1C(C=O)=CC(C2C=CC(C#N)=CC=2)=C(C)C=1
Berekende eigenschappen
- Exacte massa: 251.094628657g/mol
- Monoisotopische massa: 251.094628657g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 351
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 50.1Ų
[1,1'-Biphenyl]-4-carbonitrile, 5'-formyl-4'-methoxy-2'-methyl- Gerelateerde literatuur
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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